molecular formula C10H16N2O B13635764 2-(Isopentyloxy)pyridin-4-amine

2-(Isopentyloxy)pyridin-4-amine

Cat. No.: B13635764
M. Wt: 180.25 g/mol
InChI Key: LLVPBMLLUUYEKY-UHFFFAOYSA-N
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Description

2-(Isopentyloxy)pyridin-4-amine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the isopentyloxy group and the amine group in the pyridine ring makes this compound a compound of interest for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with isopentanol in the presence of a base to form 2-(isopentyloxy)pyridine. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The final product is purified through techniques like distillation, crystallization, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Isopentyloxy)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Isopentyloxy)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopentyloxy)pyridin-4-amine is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct properties compared to other pyridine derivatives, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(3-methylbutoxy)pyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3,(H2,11,12)

InChI Key

LLVPBMLLUUYEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=CC(=C1)N

Origin of Product

United States

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